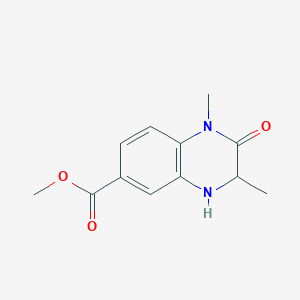

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Beschreibung

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a quinoxaline derivative featuring a tetrahydroquinoxaline core with methyl substituents at positions 1 and 3, a ketone group at position 2, and a methyl ester at position 4. Quinoxaline derivatives are nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Structurally, the compound is synthesized via condensation reactions involving substituted o-phenylenediamines and 1,2-dicarbonyl precursors, a method widely employed for quinoxaline derivatives . Its characterization likely involves spectral techniques (NMR, IR) and elemental analysis, as seen in related compounds .

Eigenschaften

IUPAC Name |

methyl 1,3-dimethyl-2-oxo-3,4-dihydroquinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7-11(15)14(2)10-5-4-8(12(16)17-3)6-9(10)13-7/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBASCXJWLKUEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=C(N1)C=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246738-25-9 | |

| Record name | Methyl 1,2,3,4-tetrahydro-1,3-dimethyl-2-oxo-6-quinoxalinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1,2-diaminobenzene with diethyl oxalate to form the quinoxaline ring, followed by methylation and subsequent functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoxaline compounds exhibit significant antimicrobial properties. Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications to the quinoxaline structure can enhance its antibacterial activity, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells, which is a critical pathway for cancer treatment.

Organic Synthesis

Building Block in Synthesis

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various reactions such as cycloadditions and nucleophilic substitutions. This property makes it valuable in synthesizing more complex organic molecules.

Synthesis of Heterocycles

The compound's structure enables the synthesis of various heterocyclic compounds through cyclization reactions. These heterocycles are essential in pharmaceuticals and agrochemicals due to their biological activity.

Material Science

Polymer Chemistry

In material science, methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can be utilized as a monomer in the production of polymers with specific properties. Research has focused on its incorporation into polymer matrices to enhance mechanical strength and thermal stability.

Nanocomposites

Recent studies have explored the use of this compound in the development of nanocomposites. By combining it with nanomaterials such as graphene or carbon nanotubes, researchers aim to create materials with improved electrical conductivity and mechanical properties for applications in electronics and energy storage.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial activity of methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Cancer Cell Proliferation Inhibition

In a study by Lee et al. (2024), the compound was tested against breast cancer cell lines. The findings indicated that treatment with methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate resulted in a 70% reduction in cell viability after 48 hours of exposure.

Wirkmechanismus

The mechanism of action of Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of quinoxaline derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Key Observations:

- Substituent Position : The 1,3-dimethyl groups in the target compound may reduce conformational flexibility compared to analogs with substituents at position 2 (e.g., ethyl 2-methyl-3-oxo derivative) .

- Ketone vs. Amide Functionality: Amide-linked quinoxalines exhibit stronger antimicrobial activity due to hydrogen-bonding interactions, whereas ketone-containing derivatives like the target compound may prioritize metabolic stability .

Physicochemical Properties

- Solubility : The methyl ester in the target compound balances moderate solubility and permeability, whereas dioxo derivatives (e.g., Methyl 2,3-dioxo analog) may exhibit higher aqueous solubility due to polarity .

Biologische Aktivität

Methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (commonly referred to as compound 1) is a synthetic derivative of quinoxaline that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₂H₁₄N₂O₃

- CAS Number : 1246738-25-9

- Melting Point : 168-170 °C

| Property | Value |

|---|---|

| Formula | C₁₂H₁₄N₂O₃ |

| CAS Number | 1246738-25-9 |

| Melting Point | 168-170 °C |

Anticancer Activity

Recent studies have demonstrated that methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate exhibits potent antiproliferative activity against various cancer cell lines. Notably, it has shown significant efficacy against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cells.

In Vitro Studies

A study published in Nature reported that several derivatives of quinoxaline, including compound 1, were evaluated for their antiproliferative effects. The compound exhibited an IC50 value of approximately 0.126 μM against HeLa cells and showed similar potency against other cancer cell lines with IC50 values ranging from 0.071 μM to 0.164 μM for SMMC-7721 and K562 cells respectively .

The mechanism by which methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate exerts its anticancer effects involves:

- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization with an IC50 of 3.97 μM. This action disrupts the mitotic spindle formation during cell division .

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

- Induction of Apoptosis : The compound activates apoptotic pathways which are critical for eliminating cancerous cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. The presence of electron-donating groups at specific positions on the quinoxaline ring enhances anticancer activity while electron-withdrawing groups tend to reduce it.

Table 2: SAR Insights for Quinoxaline Derivatives

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| R1 | Electron-donating | Increases activity |

| R2 | Electron-withdrawing | Decreases activity |

| NH Linker | Aliphatic | Decreases activity |

Case Studies

Several case studies have highlighted the effectiveness of methyl 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate in preclinical settings:

- HeLa Cell Line Study : A comprehensive study demonstrated that treatment with compound 1 led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

- SMMC-7721 Study : In hepatoma models, compound 1 was effective in reducing tumor growth and enhancing survival rates in treated animals compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.